N-(5-bromopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide
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Overview
Description
N-(5-bromopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a chemical compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features both pyridine and pyrimidine rings, which are common structures in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position.
Formation of Pyrimidin-2-ylsulfanyl Group: The pyrimidine ring is functionalized with a thiol group, which can be achieved through nucleophilic substitution reactions.
Coupling Reaction: The brominated pyridine and the pyrimidin-2-ylsulfanyl group are then coupled using a suitable coupling agent, such as a palladium catalyst, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-bromopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the pyridine ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: If found to be biologically active, it could be developed into therapeutic agents for treating diseases.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-bromopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide would depend on its specific interactions with biological targets. Potential mechanisms could include:
Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound might affect signaling pathways within cells, leading to changes in cellular behavior.
Comparison with Similar Compounds
Similar Compounds
N-(5-chloropyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: Similar structure with a chlorine atom instead of bromine.
N-(5-fluoropyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: Similar structure with a fluorine atom instead of bromine.
N-(5-iodopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of N-(5-bromopyridin-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide lies in its specific combination of functional groups and the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-2-pyrimidin-2-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN4OS/c12-8-2-3-9(15-6-8)16-10(17)7-18-11-13-4-1-5-14-11/h1-6H,7H2,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBPDVCZUSPNAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)NC2=NC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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